molecular formula C27H30IP B12301057 Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide CAS No. 1171067-76-7

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide

Cat. No.: B12301057
CAS No.: 1171067-76-7
M. Wt: 512.4 g/mol
InChI Key: VPGKNYFBQZUOTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is a chemical compound with the molecular formula C27H30IP. It is a phosphonium salt where the phosphonium ion is bonded to a trans-4-vinylcyclohexylmethyl group and three phenyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with trans-4-vinylcyclohexylmethyl iodide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.

Scientific Research Applications

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the study of biological systems, especially in the investigation of phosphonium-based drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylmethylphosphonium iodide
  • Methyltriphenylphosphonium iodide
  • Benzyltriphenylphosphonium iodide

Uniqueness

Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide is unique due to the presence of the trans-4-vinylcyclohexylmethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis and industrial applications where other phosphonium salts may not be as effective.

Properties

CAS No.

1171067-76-7

Molecular Formula

C27H30IP

Molecular Weight

512.4 g/mol

IUPAC Name

(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide

InChI

InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1

InChI Key

VPGKNYFBQZUOTG-UHFFFAOYSA-M

Canonical SMILES

C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.